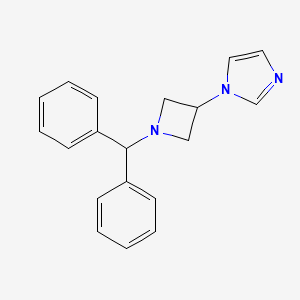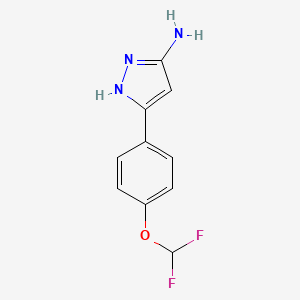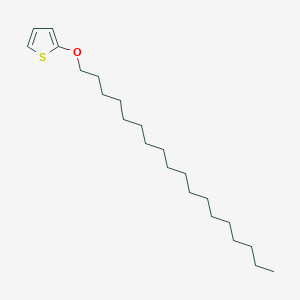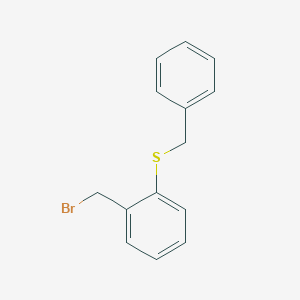
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole
Vue d'ensemble
Description
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is a complex organic compound that features both an azetidine and an imidazole ring. The presence of these two functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and imidazole rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A precursor in the synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole.
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Another compound featuring an azetidine ring.
Uniqueness
This compound is unique due to the combination of its azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications in research and industry.
Propriétés
Numéro CAS |
153836-43-2 |
|---|---|
Formule moléculaire |
C19H19N3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-(1-benzhydrylazetidin-3-yl)imidazole |
InChI |
InChI=1S/C19H19N3/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)22-13-18(14-22)21-12-11-20-15-21/h1-12,15,18-19H,13-14H2 |
Clé InChI |
HJNMURUFTHCDES-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)





![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)



